Fmoc-Lys(Mca)-OH

Vue d'ensemble

Description

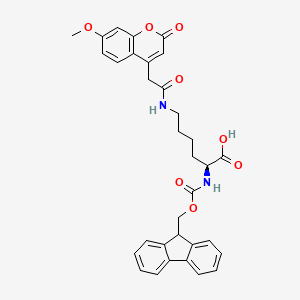

Fmoc-Lys(Mca)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine-(7-methoxycoumarin-4-yl)-acetyl, is a compound used in peptide synthesis and fluorescence-based assays. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and proteins. The compound is particularly valuable in the study of protease activity due to its fluorescent properties.

Mécanisme D'action

Target of Action

Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are therefore proteases, which are enzymes that break down proteins and peptides.

Mode of Action

This compound interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific protease being studied. By acting as a substrate in protease activity assays, this compound can help elucidate the function of these enzymes in various biochemical pathways .

Analyse Biochimique

Biochemical Properties

Fmoc-Lys(Mca)-OH plays a significant role in biochemical reactions, particularly in the context of protease activity assays . It is often utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates . The this compound interacts with various biomolecules, including enzymes like matrix metalloproteinases (MMPs) . These interactions are crucial for the stability of the triple-helix structure in the peptide substrates .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role in protease activity assays . It influences cell function by participating in the hydrolysis process, which is a critical part of cellular metabolism . The presence of this compound can affect the rate of hydrolysis, thereby influencing the overall protease activity within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, in the context of FRET peptide substrates, this compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This incorporation allows this compound to participate in the hydrolysis process, thereby influencing the activity of proteases like MMPs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the stability of the triple-helix structure in FRET peptide substrates can be influenced by the presence of this compound . Over time, this can affect the rate of hydrolysis and the overall protease activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which play a crucial role in the hydrolysis process

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Mca)-OH typically involves the protection of the lysine amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The (7-methoxycoumarin-4-yl)-acetyl (Mca) group is then attached to the lysine side chain. This process can be achieved through solid-phase peptide synthesis (SPPS) protocols, which allow for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Lys(Mca)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents.

Fluorescence Quenching: Interaction with quenchers such as 2,4-dinitrophenyl (Dnp) to study protease activity.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DIC and HOBt in DMF.

Fluorescence Quenching: Dnp in aqueous or organic solvents.

Major Products

The major products formed from these reactions include peptides and proteins with specific sequences and fluorescent properties, useful for various biochemical assays .

Applications De Recherche Scientifique

Chemistry

Fmoc-Lys(Mca)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. Its fluorescent properties make it valuable in studying peptide interactions and conformations .

Biology

In biological research, this compound is used to study protease activity through fluorescence resonance energy transfer (FRET) assays. It helps in understanding enzyme kinetics and substrate specificity .

Medicine

The compound is used in the development of diagnostic tools and therapeutic agents. Its ability to fluoresce upon cleavage by proteases makes it useful in imaging and monitoring disease progression .

Industry

This compound is employed in the production of peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels provide a biocompatible scaffold for cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(5-Fam)-OH: Another lysine derivative with a 5-carboxyfluorescein (5-Fam) group, used in similar fluorescence-based assays.

Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) group, used as a quencher in FRET assays.

Uniqueness

Fmoc-Lys(Mca)-OH is unique due to its specific fluorescent properties, which make it highly sensitive and suitable for detecting low levels of protease activity. Its combination of the Fmoc protecting group and the Mca fluorophore provides a versatile tool for peptide synthesis and biochemical assays .

Activité Biologique

Fmoc-Lys(Mca)-OH, a derivative of lysine with a fluorescing 7-methoxycoumarin-4-acetic acid (Mca) moiety, is primarily utilized in peptide synthesis and as a fluorescent probe in biochemical applications. This article examines its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features:

- Fmoc Group : A protective group that stabilizes the amino acid during synthesis.

- Lysine Backbone : Provides basic properties and facilitates interactions with other biomolecules.

- Mca Fluorophore : Emits fluorescence at 405 nm when excited at 340 nm, making it useful for imaging and tracking in biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry to build peptide chains on a solid support.

- Coupling Reactions : this compound is coupled to other amino acids or peptide sequences using reagents like HBTU and DIEA to activate the carboxyl group of the amino acid .

- Deprotection Steps : Removal of the Fmoc group is achieved with bases such as DBU or TFA, allowing for subsequent reactions or cleavage from the resin support .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been incorporated into peptide sequences that demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain peptides containing this compound can achieve minimum inhibitory concentrations (MIC) comparable to existing antimicrobial agents .

Fluorescent Probes in Cellular Imaging

This compound's fluorescent properties allow it to be used as a probe in cellular imaging:

- Application in Peptide Ligation : It has been utilized for the synthesis of luminescent proteins through native chemical ligation, enabling visualization of protein interactions in live cells .

- Fluorescence Resonance Energy Transfer (FRET) : When paired with quenching groups like Dabcyl, it serves as a FRET donor, facilitating studies on protein conformational changes and interactions .

Case Studies

- Antimicrobial Peptide Development : A study focused on synthesizing antimicrobial peptides incorporating this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The peptides were designed to exploit the membrane-disruptive mechanisms typical of cationic antimicrobial peptides .

- Imaging Applications : In another study, this compound was used to label peptides involved in membrane protein research. The fluorescence emitted allowed for real-time tracking of peptide interactions within cellular membranes, demonstrating its utility in understanding membrane dynamics and protein function .

Research Findings Summary

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJONDPLYEAMC-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?

A1: this compound stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.